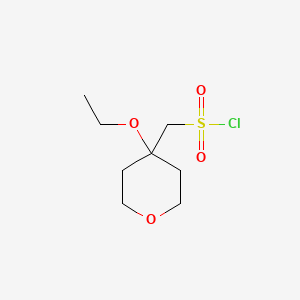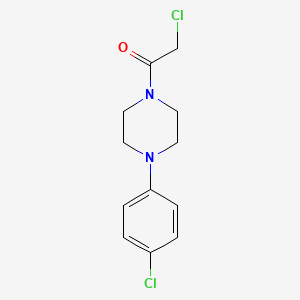
1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine
説明
The compound 1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in various pharmacologically active compounds. Piperazine derivatives have been extensively studied for their potential biological activities, including anticancer and antituberculosis properties , as well as their use in drug development .
Synthesis Analysis
The synthesis of piperazine derivatives often involves reductive amination, as seen in the preparation of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride . Another method includes reacting aniline derivatives with bis-(2-chloroethyl)amine hydrochloride followed by alkylation with bromoalkanes . The synthesis of 1,4-bis(chloroacetyl)piperazine, a closely related compound, is achieved by reacting anhydrous piperazine with chloroacetyl chloride in the presence of anhydrous sodium carbonate . These methods highlight the importance of optimizing reaction conditions to achieve high yields and purity of the desired piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized using spectral data analysis and X-ray crystallography. For instance, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride crystallizes in the monoclinic crystal system with a P 21/c point group . The crystal structure of 1-(4-chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate reveals a tetrahedral geometry around the Zn atom . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the compound, which can influence its biological activity.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including electrochemical oxidation, as demonstrated by the detection of 1-(3-chlorophenyl)piperazine using square-wave voltammetry . The reactivity of these compounds is also influenced by their electronic properties, such as the HOMO-LUMO energy gap, which can be calculated using density functional theory (DFT) .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of chloro substituents and the piperazine ring affects these properties and can be tailored for specific applications. For example, the crystal structure of 4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-ium picrate monohydrate is stabilized by various hydrogen bonds, which can influence its solubility and melting point .
科学的研究の応用
Synthesis and Pharmaceutical Intermediates
1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine is recognized as a valuable intermediate in the synthesis of various pharmaceutical compounds. Research has highlighted its role in the synthesis of piperazine derivatives through multiple chemical reactions, including alkylation, acidulation, reduction, and hydrolysis processes. These derivatives serve as crucial intermediates for further chemical modifications and drug development. Studies have also explored improved synthetic methods for such compounds, aiming for higher yields and practicality for industrialization (Quan, 2006); (Li Ning-wei, 2006); (Wu Qiuye, 2005).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer potentials of compounds derived from 1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine have been a focus of recent studies. New derivatives synthesized from this compound have been tested for their activity against various microorganisms and cancer cell lines, demonstrating significant biological activities. These studies open up possibilities for developing new therapeutic agents based on piperazine derivatives (Bektaş et al., 2007); (Mehta et al., 2019).
Analytical and Forensic Applications
In forensic science, the detection of piperazine derivatives in seized samples has been enhanced through the development of new analytical methods. These include electrochemical methods for rapid screening, which are crucial for identifying synthetic drugs in forensic contexts. Such advancements aid in the quick and efficient detection of substances, contributing to legal and safety procedures (Silva et al., 2021).
Molecular Docking and Biological Potentials
Research into the molecular docking and biological potentials of 1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine derivatives has also been conducted. This includes investigating their interactions with biological targets to assess potential anticancer and antimicrobial activities. Molecular docking studies help in understanding the mechanism of action and optimizing the structural properties of these compounds for enhanced biological activities (Mehta et al., 2019).
特性
IUPAC Name |
2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-12(17)16-7-5-15(6-8-16)11-3-1-10(14)2-4-11/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSAVIITEALCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]but-2-enamide](/img/structure/B2546679.png)
![6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2546681.png)
![4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide](/img/structure/B2546682.png)
![N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2546684.png)
![2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2546689.png)
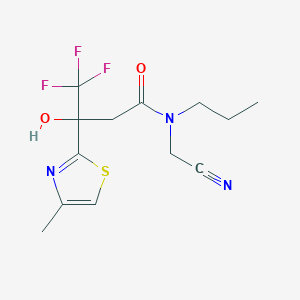
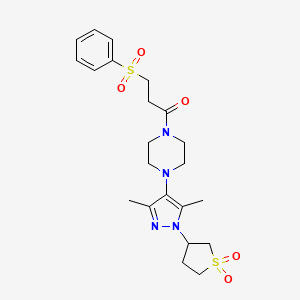

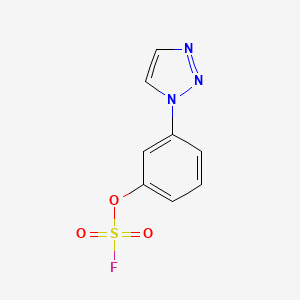
![[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2546696.png)
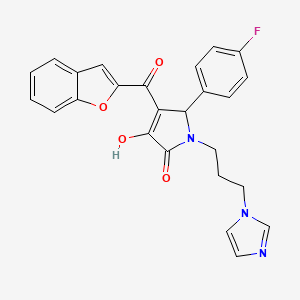
![5-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2546698.png)
![1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B2546699.png)
